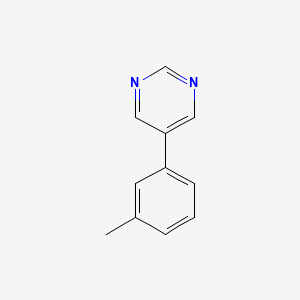

5-(3-Methylphenyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

5-(3-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H10N2/c1-9-3-2-4-10(5-9)11-6-12-8-13-7-11/h2-8H,1H3 |

InChI Key |

QGPQOVKPLVTURA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Methylphenyl Pyrimidine and Analogues

Synthetic Routes to Specific Methylphenyl-Substituted Pyrimidine (B1678525) Precursors

The synthesis of 5-(3-methylphenyl)pyrimidine is typically not a single-step process but rather a convergent synthesis requiring the preparation of key precursors. The primary strategies involve the coupling of a pyrimidine core, activated at the 5-position, with a 3-methylphenyl moiety. The most common precursors are 5-halopyrimidines and the corresponding organometallic reagents of the 3-methylphenyl group.

Palladium-catalyzed cross-coupling reactions are central to the formation of the C-C bond. fiu.edu The main approaches include the Suzuki-Miyaura, Negishi, and Stille reactions, each utilizing a different type of organometallic precursor. fiu.eduwikipedia.org

Suzuki-Miyaura Coupling Precursors: This is one of the most widely used methods for C-C bond formation. fiu.edu The reaction couples a 5-halopyrimidine, such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine, with an arylboronic acid. researchgate.netresearchgate.net Therefore, the key precursors for the synthesis of this compound via this route are a 5-halopyrimidine and (3-methylphenyl)boronic acid. The synthesis of 5-aryl-4-methylpyrimidines has been successfully accomplished through the Suzuki-Miyaura cross-coupling of 5-bromo-4-methylpyrimidine (B74025) with various arylboronic acids. researchgate.net This approach can be extended to other substituted pyrimidines. researchgate.netnih.gov

Negishi Coupling Precursors: The Negishi reaction provides an alternative by coupling an organic halide with an organozinc reagent. thieme-connect.com For this specific synthesis, the precursors would be a 5-halopyrimidine and a (3-methylphenyl)zinc halide. The organozinc reagent is typically prepared in situ from 3-bromotoluene (B146084) or 3-iodotoluene. This method has been successfully used for synthesizing various aryl-substituted pyrimidines and pyridines. researchgate.netacs.org The Negishi protocol is advantageous in certain contexts, such as in one-pot reactions where the organozinc reagent is prepared and coupled without isolation. acs.org

Stille Coupling Precursors: The Stille reaction involves the coupling of an organic halide with an organotin (organostannane) reagent. wikipedia.orglibretexts.org The precursors for synthesizing this compound would be a 5-halopyrimidine and (3-methylphenyl)trialkylstannane. Organostannanes are known for their stability to air and moisture, though their toxicity is a concern. wikipedia.orglibretexts.org This method is effective and tolerates a wide variety of functional groups. fiu.edu

The pyrimidine core itself can be synthesized through various cyclization strategies. A common method is the condensation of a compound containing an amidine functionality (like formamidine) with a three-carbon component, such as a derivative of malonaldehyde or a β-ketoester. rsc.orgnih.gov Subsequent halogenation at the C-5 position, if not already present, provides the necessary 5-halopyrimidine precursor.

| Coupling Reaction | Pyrimidine Precursor | Aryl Precursor | General Reaction Scheme |

|---|---|---|---|

| Suzuki-Miyaura | 5-Bromopyrimidine | (3-Methylphenyl)boronic acid | Pyrimidine-Br + (HO)₂B-Aryl → Pyrimidine-Aryl |

| Negishi | 5-Iodopyrimidine | (3-Methylphenyl)zinc chloride | Pyrimidine-I + ClZn-Aryl → Pyrimidine-Aryl |

| Stille | 5-Bromopyrimidine | (3-Methylphenyl)tributylstannane | Pyrimidine-Br + Bu₃Sn-Aryl → Pyrimidine-Aryl |

Optimization of Reaction Parameters and Yields

The success and efficiency of synthesizing this compound and its analogues via cross-coupling reactions are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Catalyst and Ligand Selection: The palladium catalyst is the cornerstone of the cross-coupling reaction. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govrsc.org The choice of ligand is crucial as it stabilizes the palladium center and influences its reactivity. Phosphine-based ligands are common, and their steric and electronic properties can be tuned to improve yields. For instance, in some pyrimidine syntheses, increasing the catalyst loading did not improve the yield, while decreasing it led to a significant reduction in product formation, indicating an optimal catalyst concentration is required. rsc.org

Solvent Effects: The solvent plays a critical role in dissolving reactants and influencing the reaction pathway. Solvents such as dimethylformamide (DMF), ethanol (B145695), toluene, and water are frequently used. rsc.orgscirp.org In some multi-component reactions for synthesizing pyrimidine derivatives, DMF was found to be the optimal solvent under microwave irradiation conditions. scirp.org In other cases, solvent-free conditions have yielded the best results, significantly outperforming solvents like DMF or DMSO. rsc.org The choice often depends on the specific substrates and reaction type (e.g., conventional heating vs. microwave).

Role of Base and Temperature: In the Suzuki-Miyaura reaction, a base is required for the transmetalation step. mdpi.com Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO3) are commonly employed. The reaction temperature is another critical parameter. While many reactions proceed at elevated temperatures (80-120°C) under conventional heating, microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions, often reducing times from hours to minutes and improving yields. mdpi.comvulcanchem.comresearchgate.net Optimization studies often involve screening different temperatures to find the ideal balance between reaction rate and prevention of side-product formation. For example, in one study, the best temperature for the synthesis of a pyrazolo[3,4-d]pyrimidine was found to be 80°C, providing higher conversion in shorter times compared to room temperature or 100°C. sharif.edu

Yield Optimization: The interplay of all these parameters determines the final isolated yield of the product. Optimization is an empirical process, often involving a model reaction where each parameter is systematically varied to achieve the highest possible yield. For example, in the synthesis of certain pyrrolo[3,2-d]pyrimidine derivatives, it was found that using 5 mol% of the catalyst TBAB gave optimal results, and larger amounts did not improve the yield. scielo.org.mx Similarly, for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a catalyst concentration of 10 mol% of DAHP was found to provide the best yields. scirp.org

| Parameter | Variation Studied | Observation | Source |

|---|---|---|---|

| Catalyst Loading | 1.5 mol% vs. 2 mol% vs. 5 mol% Pd(OAc)₂ | 2 mol% was optimal. 1.5% gave a lower yield (64%), and 5% showed no improvement. | rsc.org |

| Solvent | DMSO vs. Ethanol vs. Neat | DMSO provided the best solubility and activity for the model reaction. | sharif.edu |

| Temperature | Room Temp vs. 80°C vs. 100°C | 80°C resulted in the highest conversion in the shortest time. | sharif.edu |

| Catalyst Type | None vs. Various Catalysts (e.g., TBAB) | The reaction did not proceed without a catalyst. 5 mol% TBAB provided the optimal yield (95%). | scielo.org.mx |

| Microwave Power | Various powers examined | Microwave irradiation at 250 W gave the highest yield for the synthesis of pyrido[2,3-d]pyrimidines. | scirp.org |

Advanced Spectroscopic and Crystallographic Elucidation of 5 3 Methylphenyl Pyrimidine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for determining the molecular structure of 5-(3-Methylphenyl)pyrimidine in solution.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine (B1678525) and the 3-methylphenyl rings. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be indicative of the electronic environment of each proton. For instance, the protons on the pyrimidine ring would likely appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the pyrimidine ring would be expected to resonate at a lower field compared to those of the methylphenyl group.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to assign the protons on both the pyrimidine and the 3-methylphenyl rings. An HSQC spectrum would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton. Further 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, confirming the connection between the pyrimidine and the 3-methylphenyl moieties.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would, in turn, confirm its molecular formula (C₁₁H₁₀N₂). Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be used. The fragmentation pattern observed in the mass spectrum would provide structural information. The molecule would be expected to fragment at the bond connecting the two rings, leading to characteristic fragment ions for the pyrimidine and the 3-methylphenyl moieties.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The spectrum would likely show absorption bands corresponding to π-π* transitions within the aromatic pyrimidine and phenyl rings. The position and intensity of these bands would be influenced by the conjugation between the two ring systems.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the dihedral angle between the pyrimidine and the 3-methylphenyl rings. It would also reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present in the solid state.

Crystal Packing and Intermolecular Interactions

No specific data found in the current literature.

Conformational Analysis in the Crystalline State

No specific data found in the current literature.

Computational Chemistry and Theoretical Characterization of 5 3 Methylphenyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. ajrcps.com Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) are frequently used to perform geometry optimization and calculate a wide array of molecular properties. scirp.orgmjcce.org.mk These calculations yield the minimum potential energy structure and provide foundational data for further analyses, including vibrational frequencies, electronic transitions, and reactivity indices. ajrcps.comacs.org For 5-(3-Methylphenyl)pyrimidine, DFT calculations are essential for understanding its fundamental chemical nature. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap indicates lower kinetic stability and higher chemical reactivity, as less energy is required for electronic excitation. researchgate.netmdpi.com

The distribution of these orbitals across the molecular structure reveals the most probable sites for chemical reactions. In this compound, the HOMO is expected to be distributed over the electron-rich regions, while the LUMO is typically localized on the electron-deficient pyrimidine (B1678525) ring. mdpi.com This analysis of charge transfer within the molecule is crucial for understanding its interaction with other chemical species. jchemrev.com Various global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. mdpi.com

Table 1: Conceptual Global Reactivity Descriptors for this compound derived from FMO Analysis

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. mdpi.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify charge-rich and charge-poor regions. mdpi.com

Typically, different colors represent different values of electrostatic potential:

Red/Yellow/Orange: Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Indicates positive potential, representing electron-poor areas that are favorable for nucleophilic attack. researchgate.net

Green: Indicates neutral or zero potential regions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, by studying the interactions between filled (donor) and empty (acceptor) orbitals. mjcce.org.mkmdpi.com This method quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a donor NBO to an acceptor NBO. rsc.orgijcce.ac.ir A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. rsc.org

NBO analysis can reveal key bonding and anti-bonding orbital interactions. For instance, it can characterize the charge transfer from lone pair orbitals (LP) of the nitrogen atoms to the antibonding π* orbitals of the pyrimidine ring, or from the π orbitals of the phenyl ring to the π* orbitals of the pyrimidine ring. These interactions are fundamental to the molecule's electronic structure and stability. acs.org

Table 2: Hypothetical NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-N3) | High | Lone pair delocalization |

| LP (1) N3 | π* (C2-N1) | High | Lone pair delocalization |

| π (C-C) Phenyl Ring | π* (C-C) Pyrimidine Ring | Moderate | π-π* conjugation |

| σ (C-H) Methyl | σ* (C-C) Phenyl Ring | Low | σ-σ* hyperconjugation |

Note: E(2) values are conceptual and serve to illustrate the nature of the analysis.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. mdpi.com It involves exploring the potential energy surface (PES), which is a multidimensional representation of a molecule's energy as a function of its atomic coordinates. longdom.org For this compound, a key aspect of conformational analysis is the rotation around the single bond connecting the phenyl and pyrimidine rings.

By systematically varying the dihedral angle of this bond and calculating the energy at each step, a one-dimensional PES scan can be generated. researchgate.net This scan helps to identify the most stable conformer (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers (transition states) between them. fiveable.me The resulting stable conformation is determined by a balance of electronic effects and steric hindrance between the two rings. researchgate.net This information is vital as the biological activity of a molecule is often dependent on its preferred conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements and conformational changes in a simulated environment, such as a water box, which mimics physiological conditions. nih.gov

For this compound, MD simulations can assess the stability of its lowest-energy conformation. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of atomic positions are monitored over the simulation time. A stable RMSD trajectory suggests that the molecule maintains its structural integrity. nih.gov MD simulations are particularly important for studying how the molecule might interact with a biological target, like a protein, providing a dynamic view of the binding process and the stability of the resulting complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development (Focus on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. scirp.orgnih.gov

For this compound, a QSAR study would involve calculating a wide range of descriptors to correlate with a specific biological activity. These descriptors are categorized based on the information they represent. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a predictive model. scirp.orgtandfonline.com The development of a robust QSAR model relies on the careful selection of relevant and non-collinear descriptors. nih.gov

Table 3: Key Molecular Descriptors for QSAR Model Development of this compound Analogues

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of Aromatic Rings | Describes the basic composition and count of atoms and bonds. tandfonline.com |

| Topological | Balaban Index (BI) | Characterizes the size, shape, and branching of the molecular skeleton. nih.gov |

| Geometrical | Molecular Surface Area (VSA) | Describes the 3D arrangement of atoms in space. tandfonline.com |

| Electrostatic | Dipole Moment (μ), Partial Surface Area (PPSA) | Relates to the charge distribution and electrostatic interactions. scirp.orgtandfonline.com |

| Quantum-Chemical | EHOMO, ELUMO, Energy Gap (ΔE) | Derived from quantum mechanical calculations, describing electronic properties and reactivity. scirp.orgresearchgate.net |

| Lipophilicity | LogP | Measures the lipophilicity or hydrophobicity of the molecule, crucial for pharmacokinetic properties. nih.gov |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering deep insights into their electronic structure and behavior. For this compound, in silico methods, particularly Density Functional Theory (DFT), are employed to forecast its spectroscopic parameters. These theoretical predictions are crucial for complementing and guiding experimental work. The geometry of the molecule is first optimized to its lowest energy state, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. materialsciencejournal.orgmjcce.org.mknih.govphyschemres.org This optimized geometry serves as the foundation for all subsequent spectroscopic predictions.

Vibrational Frequencies (FT-IR)

Theoretical vibrational analysis is performed on the optimized structure of this compound to predict its infrared (IR) spectrum. The calculations determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. These frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

The predicted spectrum allows for the assignment of specific vibrational modes to the absorption bands observed in an experimental FT-IR spectrum. For this compound, key predicted vibrations would include C-H stretching modes in the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the pyrimidine and phenyl rings, and various in-plane and out-of-plane bending modes. This detailed assignment is invaluable for confirming the molecular structure.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3100-3000 | 3085 | Aromatic C-H Stretching |

| 2980 | 2975 | Methyl C-H Asymmetric Stretching |

| 2870 | 2865 | Methyl C-H Symmetric Stretching |

| 1610 | 1605 | Pyrimidine Ring C=N Stretching |

| 1580 | 1575 | Aromatic C=C Stretching |

| 1480 | 1475 | Pyrimidine Ring Stretching |

| 1450 | 1445 | Methyl Asymmetric Bending |

| 810 | 805 | C-H Out-of-plane Bending |

Note: The data in this table is illustrative and represents typical values for similar compounds based on DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectra

The prediction of ¹H and ¹³C NMR spectra is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the most common approach for calculating the isotropic magnetic shielding tensors of the nuclei. materialsciencejournal.org The chemical shifts (δ) are then determined by referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS).

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Pyrimidine C2 | 8.95 | 8.90 | 157.5 | 157.2 |

| Pyrimidine C4/C6 | 9.10 | 9.05 | 159.0 | 158.8 |

| Pyrimidine C5 | - | - | 130.0 | 129.8 |

| Phenyl C1' | - | - | 137.0 | 136.8 |

| Phenyl C2' | 7.60 | 7.55 | 129.5 | 129.3 |

| Phenyl C3' | - | - | 139.0 | 138.7 |

| Phenyl C4' | 7.40 | 7.35 | 128.8 | 128.6 |

| Methyl C | 2.45 | 2.40 | 21.5 | 21.3 |

Note: The data in this table is illustrative and represents typical values for similar compounds based on DFT/GIAO calculations.

Electronic Absorption Spectra (UV-Vis)

The electronic absorption properties, which are observed via UV-Visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). materialsciencejournal.orgphyschemres.org This method calculates the vertical excitation energies from the ground state to various excited states, the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax). These transitions typically involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying virtual orbitals. The analysis of these orbitals reveals that the primary electronic transitions are of π → π* character, localized on the conjugated pyrimidine and phenyl ring systems.

Table 3: Illustrative Predicted UV-Vis Spectroscopic Parameters for this compound

| Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.55 | 272 | 0.45 | HOMO → LUMO (π → π*) |

| 5.10 | 243 | 0.28 | HOMO-1 → LUMO (π → π*) |

| 5.65 | 219 | 0.15 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is illustrative and represents typical values for similar compounds based on TD-DFT calculations.

Reactivity and Reaction Pathways of 5 3 Methylphenyl Pyrimidine

Electrophilic and Nucleophilic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, which dictates its reactivity towards electrophiles and nucleophiles. Electrophilic substitution is generally difficult and requires activating groups on the ring, while nucleophilic substitution is more common.

Electrophilic Substitution:

Electrophilic attack on the pyrimidine ring preferentially occurs at the C-5 position, which is the most electron-rich. slideshare.net However, the presence of two nitrogen atoms deactivates the ring towards electrophilic substitution. For these reactions to proceed, the ring often needs to be activated by electron-donating groups. scialert.net

Nucleophilic Substitution:

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, primarily at the C-2, C-4, and C-6 positions. slideshare.net The presence of a good leaving group, such as a halogen, at these positions facilitates these reactions. For instance, the chlorine atom in 2-chloro-5-phenylpyrimidine (B1268893) can be displaced by various nucleophiles like amines, thiols, or alkoxides. Similarly, in the synthesis of certain pyrimidine derivatives, a chlorine atom at the C-4 position can be substituted by ammonia (B1221849) under pressure.

A notable example is the cation-directed nucleophilic aromatic substitution on 2,6-disubstituted 4,6-dichloro-5-phenylpyrimidine (B2428892) with benzenethiol, which leads to the formation of a (R)-4-chloro-5-phenyl-6-(phenylthio)pyrimidine derivative. buchler-gmbh.com This highlights how the substitution pattern on the pyrimidine ring can be precisely controlled.

The following table summarizes the general reactivity of the pyrimidine ring in 5-phenylpyrimidine (B189523) derivatives:

| Position | Reactivity Type | Common Reagents |

| C-2 | Nucleophilic Substitution | Amines, Alkoxides, Thiols |

| C-4 | Nucleophilic Substitution | Amines, Alkoxides, Thiols |

| C-5 | Electrophilic Substitution | Halogenating agents (with activation) |

| C-6 | Nucleophilic Substitution | Amines, Alkoxides, Thiols |

Transformations Involving the Methylphenyl Substituent

The methylphenyl group attached at the C-5 position of the pyrimidine ring can also undergo various chemical transformations.

Electrophilic Aromatic Substitution:

The phenyl ring of the methylphenyl group can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide. This allows for the introduction of additional functional groups onto the phenyl ring, which can be useful for modifying the compound's properties.

Oxidation of the Methyl Group:

The methyl group itself can be oxidized. For instance, human liver microsomal studies on a related pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivative showed that the 3-methyl group can be oxidized, primarily by the CYP3A4 enzyme. vulcanchem.com

Oxidation-Reduction Chemistry of the Compound

The 5-(3-methylphenyl)pyrimidine scaffold can participate in both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation:

The pyrimidine ring system can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. smolecule.com The sulfur atom in thio-substituted pyrimidines can also be oxidized.

Reduction:

Reduction reactions can be employed to modify the pyrimidine ring or its substituents. For example, keto groups on a pyrimidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Similarly, nitro groups on the phenyl ring can be reduced to amino groups.

Coordination Chemistry and Ligand Properties

The nitrogen atoms in the pyrimidine ring, as well as other nitrogen or sulfur atoms in substituted derivatives, can act as coordination sites for metal ions. This allows this compound and its derivatives to function as ligands in coordination complexes.

For example, pyrimidine-2-thione derivatives containing a methylphenyl group have been shown to form complexes with various metal ions, including Cu(II), Mn(II), Co(II), Ni(II), and Zn(II). researchgate.net In these complexes, the ligand can coordinate to the metal center in a bidentate fashion through the endocyclic nitrogen and the exocyclic sulfur atom. researchgate.net The presence of the 2-pyridinyl group in a related pyrimidine derivative also provides an accessible nitrogen atom for coordination.

The formation of these metal complexes can significantly alter the chemical and physical properties of the parent molecule, leading to potential applications in areas such as catalysis and materials science.

Photochemical and Photophysical Behavior

The photochemical behavior of phenylpyrimidine derivatives has been investigated, revealing a range of possible reactions upon exposure to light. For instance, the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one, which can rearrange to a pyrimidinone, is highly dependent on the solvent. mdpi.com

The photolysis of 4,6-diphenylpyrimidine (B189498) 1-oxide in methanol (B129727) has been shown to yield 3,5-diphenylpyrazole (B73989) and 2-methoxy-4,6-diphenylpyrimidine, indicating that photo-irradiation can induce significant rearrangements of the pyrimidine ring. wur.nl It has been suggested that the triplet excited state is responsible for some of these photochemical transformations. wur.nlwur.nl

Furthermore, certain 5-phenylpyrimidine derivatives have been studied for their liquid crystalline properties, where their photophysical behavior, such as birefringence, is a key characteristic. rsc.orgrsc.org These studies often involve the synthesis of derivatives with specific side chains to tune their mesomorphic and electro-optical properties. nih.govaps.org

Mechanistic Biological Investigations of 5 3 Methylphenyl Pyrimidine in Vitro and Molecular Level

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For pyrimidine (B1678525) derivatives, these studies have provided key insights for optimizing potency and selectivity. eurekaselect.comnih.gov

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. eurekaselect.comnih.gov

Impact of C5-Substitution: The substitution at the 5-position of the pyrimidine ring has been shown to be critical for various biological activities. A 3D-QSAR analysis of certain antifungal derivatives indicated that a bulky group at the 5-position of the pyrimidine ring was favorable for activity. researchgate.net This suggests that the 3-methylphenyl group in 5-(3-methylphenyl)pyrimidine could play a significant role in target interaction. In studies of pyrimidine derivatives as anti-inflammatory agents, C-5 substitution was also found to influence the suppression of prostaglandin (B15479496) E2 (PGE₂) generation, a downstream product of COX-2 activity. rsc.org

SAR of Kinase Inhibitors: For pyrazolo[3,4-d]pyrimidine-based Src inhibitors like PP1, the 4-methylphenyl group at the 5-position of the fused ring system is a key feature for its activity. sigmaaldrich.comresearchgate.net In the case of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors, the incorporation of a biarylurea moiety was found to significantly increase enzymatic inhibitory activity compared to simpler amide derivatives. nih.gov

SAR of COX/LOX Inhibitors: For a series of 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid derivatives acting as 5-LOX inhibitors, SAR studies revealed that lipophilic and bulky substituents at the α-position to the carboxylic acid group enhanced potency. rsc.org For COX-2 inhibitors, the presence of specific pharmacophores, such as a sulfonamide or sulfone group on an aromatic ring attached to the core heterocycle, is often crucial for selectivity. nih.gov

Design Principles for Modulating Molecular Interactions

The design of this compound and its derivatives as biologically active agents is guided by established principles of medicinal chemistry, focusing on the strategic placement of functional groups to optimize interactions with specific biological targets. The pyrimidine core serves as a versatile scaffold, a foundational structure in many biologically active molecules, including anticancer and antimicrobial agents. smolecule.comnih.govimist.marsc.org The substituents on this core are crucial for modulating the compound's physicochemical properties and its binding affinity to target proteins.

The inclusion of a methyl group on the phenyl ring, creating the 3-methylphenyl (m-tolyl) moiety, is a key design element. This group can enhance lipophilicity, which may influence cell permeability and metabolic stability. vulcanchem.com Furthermore, the methyl group's position can introduce specific steric and electronic effects that dictate the molecule's orientation within a protein's binding pocket, potentially leading to more selective interactions. vulcanchem.com

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the potential interactions between this compound and its biological targets at an atomic level. tandfonline.comvulcanchem.comacs.org These methods provide insights into binding modes, conformational changes, and the stability of the ligand-protein complex.

Binding Mode Prediction and Interaction Analysis

Molecular docking studies predict the preferred orientation of this compound when it binds to a target protein, highlighting key intermolecular interactions. These interactions often include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are predicted to form hydrogen bonds with amino acid residues in the binding site of target proteins. rsc.orgmdpi.comresearchgate.net

Hydrophobic Interactions: The methylphenyl group is likely to engage in hydrophobic interactions with nonpolar residues within the binding pocket. researchgate.net

π-π Stacking: The aromatic nature of both the pyrimidine and phenyl rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. vulcanchem.commdpi.com

For instance, in studies of similar pyrimidine derivatives, docking analyses have revealed binding energies in the range of -7 to -8.52 kcal/mol, indicating thermodynamically favorable and spontaneous binding to targets like DNA topoisomerase. mdpi.com The specific interactions identified through docking can explain the compound's inhibitory activity and guide further structural modifications to enhance potency.

Conformational Changes Upon Binding

The binding of a ligand like this compound to its target protein can induce conformational changes in both the ligand and the protein. beilstein-journals.orgacs.orgmdpi.com MD simulations are particularly useful for studying these dynamic processes. tandfonline.comresearchgate.netbiorxiv.orgbiorxiv.org

Upon binding, the protein may undergo localized or global structural rearrangements to better accommodate the ligand. This "induced fit" can be crucial for the protein's function and the ligand's inhibitory effect. For example, the movement of protein loops or domains can alter the shape of the active site, leading to either activation or inhibition. acs.orgmdpi.com Similarly, the ligand itself may adopt a specific conformation within the binding pocket that is different from its unbound state. The stability of these conformational changes over time, as assessed by MD simulations, can provide a measure of the binding affinity and the durability of the interaction. tandfonline.comnih.gov

Biochemical Pathway Modulation in Cell-Free Systems

Investigations in cell-free systems, which contain purified enzymes or cellular extracts, can reveal the direct effects of this compound on specific biochemical pathways. While direct studies on this compound are limited, research on related pyrimidine derivatives provides insights into their potential mechanisms.

Pyrimidine-based compounds have been shown to modulate various enzymatic pathways. For example, some pyrimidine derivatives inhibit kinases, a class of enzymes that play crucial roles in cell signaling and proliferation. mdpi.comresearchgate.net Inhibition of kinases like SRC family kinases has been demonstrated with pyrazolopyrimidine compounds. mdpi.comresearchgate.net Other pyrimidine derivatives have been found to inhibit enzymes such as phosphodiesterases (PDEs), which are involved in inflammatory responses. rsc.org

The modulation of these pathways in a cell-free system can be quantified by measuring the enzyme's activity in the presence and absence of the compound. Such assays can determine the compound's inhibitory concentration (IC50), providing a direct measure of its potency against a specific molecular target.

In Vitro Cellular Target Engagement Studies

To confirm that a compound interacts with its intended target within a cellular context, in vitro target engagement studies are performed. These experiments assess the binding of the compound to its target protein in living cells.

Several techniques can be employed for this purpose. One common method involves using a tagged version of the compound or a competitive binding assay. For example, a biotinylated probe that binds to the target protein can be used. nih.gov If this compound binds to the same target, it will compete with the probe, leading to a reduced signal. nih.gov

Another approach is the NanoBRET™ assay, which uses bioluminescence resonance energy transfer to measure ligand binding to a target protein in real-time within living cells. researchgate.net Studies on similar pyrimidine-based inhibitors have successfully used such assays to confirm cellular target engagement. researchgate.net These studies are crucial for validating the findings from molecular modeling and cell-free assays and for demonstrating that the compound can reach and interact with its target in a complex cellular environment.

Analytical Method Development and Validation in Research Settings

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to assessing the purity of 5-(3-Methylphenyl)pyrimidine, allowing for the separation of the main compound from any impurities, starting materials, or by-products from the synthesis process.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity and quantifying this compound. The method's high resolution and sensitivity make it ideal for separating structurally similar compounds. A typical reversed-phase HPLC (RP-HPLC) method would be developed.

The development process involves optimizing several parameters to achieve a good separation with sharp, symmetrical peaks. These parameters include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. For pyrimidine-based compounds, a C18 column is frequently used. rjptonline.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to ensure the separation of all components. rjptonline.org Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For instance, a patent for a related pyrimidine (B1678525) derivative reported achieving a purity of 99.8% as determined by HPLC. google.com

Table 1: Example of HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development and is not based on a specific published method for this exact compound.

Gas Chromatography (GC) can be an alternative or complementary technique for the analysis of this compound, particularly for assessing volatile impurities. The applicability of GC depends on the compound's volatility and thermal stability. While some pyrimidines can be analyzed directly, others may require derivatization to increase their volatility and improve their chromatographic behavior. epa.govnih.gov Common derivatization techniques include silylation or methylation, which convert polar functional groups into less polar, more volatile derivatives. jfda-online.com

The analysis would typically be performed using a capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and robustness. epa.gov For identification purposes, GC coupled with a mass spectrometer (GC-MS) is invaluable, providing both retention time and mass spectral data for peak confirmation. nih.gov

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in a solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To develop this method, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared. The UV spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). For a related imidazo[1,2-a]pyrimidine (B1208166) scaffold, a λmax of 272 nm was used for validation studies. researchgate.net A calibration curve is generated by measuring the absorbance of several solutions of known concentrations at the determined λmax. This curve is then used to determine the concentration of unknown samples.

Table 2: Example Data for UV-Vis Spectrophotometric Calibration

| Concentration (µg/mL) | Absorbance at λmax (e.g., 265 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.761 |

| Correlation Coefficient (R²) | 0.9998 |

This table is a representative example of data that would be generated during the validation of a spectrophotometric method.

Method Validation Parameters

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. researchgate.net According to ICH guidelines, validation involves evaluating several key parameters. rjptonline.orgapvma.gov.au

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of dilutions of a standard solution. The results are plotted (response vs. concentration), and the correlation coefficient (R²) is calculated, which should ideally be close to 1.0. researchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix or a sample at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). apvma.gov.au The percentage of the analyte recovered is then calculated.

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually assessed at two levels:

Repeatability: The precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is reported as the relative standard deviation (RSD) of the measurements.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Future Research Directions and Potential Applications in Chemical Science

Role as a Key Intermediate in Advanced Organic Synthesis

The primary and most immediate area for future research involving 5-(3-Methylphenyl)pyrimidine lies in its expanded use as a versatile building block for creating complex, high-value molecules. Its structure is pre-functionalized for diverse synthetic transformations.

The pyrimidine (B1678525) ring is inherently electron-deficient, making the C2, C4, and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the hydrogen atoms on the ring can be targeted for functionalization through directed metallation or C-H activation strategies. The 3-methylphenyl (m-tolyl) group offers additional sites for modification, such as benzylic bromination or further aromatic substitution.

Future synthetic campaigns could leverage this scaffold for the efficient construction of libraries of compounds for biological screening. A key application area is in the synthesis of kinase inhibitors, where the pyrimidine core frequently serves as a "hinge-binding" motif that interacts with the ATP-binding site of the enzyme. Research has shown that 5-aryl pyrimidines are precursors to potent inhibitors of various kinases. The strategic value of this compound is its ability to serve as a core structure from which complexity can be systematically built.

A representative synthetic pathway illustrating its role is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, used to synthesize the compound itself. This same reactivity can be applied in reverse or in sequence. For instance, if a halogen were present at the C2 position of this compound, it could undergo further cross-coupling to append another group, rapidly generating molecular complexity.

| Starting Scaffold | Reaction Type | Potential Functionalization Site | Resulting Molecular Class | Research Goal |

|---|---|---|---|---|

| This compound | Halogenation (e.g., NBS) | C2/C4/C6 Position | Halo-substituted Pyrimidines | Create precursors for SNAr or cross-coupling reactions. |

| This compound | Directed Ortho-Metallation (DoM) | C4/C6 Position of Pyrimidine | Functionalized Heterocycles | Introduce electrophiles for building kinase inhibitor libraries. |

| This compound | Benzylic Radical Reaction | Methyl Group on Phenyl Ring | Benzylic-functionalized Derivatives | Introduce new linking points for bioconjugation or materials science polymers. |

| This compound | Nucleophilic Addition | C2/C4/C6 Position | Dihydro-pyrimidine Derivatives | Explore non-aromatic scaffolds with novel 3D shapes for drug discovery. |

Exploration of Novel Reaction Pathways and Catalytic Applications

Beyond its role as a passive scaffold, this compound has untapped potential in the development of new chemical reactions and catalytic systems. The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them potential ligands for transition metal catalysts.

Future research could investigate the coordination chemistry of this compound with metals like palladium, rhodium, iridium, or copper. As a monodentate or potentially a bridging ligand, it could influence the steric and electronic environment of a catalytic metal center, thereby tuning its reactivity and selectivity in reactions such as hydrogenation, hydroformylation, or C-H functionalization.

A particularly promising avenue is the development of C-H activation methodologies where the pyrimidine ring acts as a directing group. The nitrogen atoms could coordinate to a metal (e.g., Pd, Ru), directing the selective activation of a C-H bond at the C4/C6 position of the pyrimidine or even at the C2/C6 position of the phenyl ring. Such a strategy would provide a highly atom-economical method for elaborating the core structure without the need for pre-installed leaving groups like halogens.

Furthermore, the conjugated π-system of the molecule suggests potential applications in photoredox or electrochemical catalysis. It could act as a photosensitizer or an electron mediator upon excitation with light or application of an electric potential. Studies could explore its redox properties through cyclic voltammetry to determine its suitability for such applications.

Advancements in Computational Modeling for Pyrimidine Design

Computational chemistry provides a powerful tool for predicting the properties of this compound and guiding the design of its derivatives for specific applications. Future research will increasingly rely on in silico methods to accelerate discovery and minimize experimental costs.

Density Functional Theory (DFT) can be employed to calculate fundamental electronic properties. These calculations can predict sites of reactivity for electrophilic or nucleophilic attack, rationalize spectroscopic data (NMR, IR), and determine the conformational preferences of the molecule (i.e., the dihedral angle between the two rings). This information is crucial for understanding its behavior in chemical reactions and biological systems.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) studies are central to its potential in medicinal chemistry. By creating a computational model of a target protein, researchers can dock this compound and a virtual library of its derivatives into the active site. This process can predict binding affinities and poses, allowing for the rational design of more potent and selective inhibitors. QSAR models can then correlate structural modifications with changes in biological activity, providing a predictive framework for designing next-generation compounds.

| Computational Method | Parameter to Investigate | Scientific Insight/Application |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energy Gap | Predicts electronic transition properties and kinetic stability; relevant for materials science. |

| DFT | Molecular Electrostatic Potential (MEP) Map | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting intermolecular interactions. |

| Molecular Dynamics (MD) Simulation | Torsional Angle Distribution (Phenyl-Pyrimidine) | Determines conformational flexibility in solution or within a protein binding pocket. |

| Molecular Docking | Binding Affinity Score (kcal/mol) | Estimates the potency of the compound as an inhibitor for a specific biological target (e.g., a kinase). |

| QSAR | Correlation of Descriptors (e.g., logP, pKa) with Activity | Builds predictive models for designing derivatives with enhanced biological effects. |

Potential in Materials Science Research

The rigid, planar, and conjugated structure of this compound makes it an intriguing candidate for development in materials science. While this area is largely unexplored for this specific compound, its core structure is analogous to motifs used in advanced materials.

Organic Electronics: Aryl-substituted N-heterocycles are widely studied for their charge-transport properties. The π-conjugated system of this compound could facilitate electron transport, making it a potential component in Organic Field-Effect Transistors (OFETs) or as a host material in Organic Light-Emitting Diodes (OLEDs). Future work would involve synthesizing polymers or oligomers containing this unit and measuring their semiconductor properties.

Porous Materials: The nitrogen atoms are excellent coordination sites for metal ions. This suggests that this compound could be used as an organic linker to construct Metal-Organic Frameworks (MOFs) . Such materials possess high surface areas and tunable porosity, with applications in gas storage, separation, and catalysis.

Liquid Crystals: The elongated, rigid shape of the molecule is a characteristic feature of calamitic (rod-like) liquid crystals. By attaching flexible alkyl chains to either the pyrimidine or phenyl ring, it may be possible to induce liquid crystalline phases (e.g., nematic or smectic). The polarity and shape of the molecule would influence the properties of these mesophases.

| Material Class | Role of this compound | Potential Application |

|---|---|---|

| Organic Semiconductors | Electron-transporting moiety in a polymer or small molecule | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Metal-Organic Frameworks (MOFs) | Organic linker/strut connecting metal nodes | Gas storage (H2, CO2), selective catalysis, chemical sensing |

| Liquid Crystals | Core mesogenic unit | Display technologies, optical sensors |

| High-Performance Polymers | Rigid monomer unit | Creating polymers with high thermal stability and mechanical strength |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.